![molecular formula C10H17NO5 B1448785 3-{[2-(2,2-Dimethylpropanamido)acetyl]oxy}propanoic acid CAS No. 1878761-62-6](/img/structure/B1448785.png)
3-{[2-(2,2-Dimethylpropanamido)acetyl]oxy}propanoic acid
Descripción general
Descripción
“3-{[2-(2,2-Dimethylpropanamido)acetyl]oxy}propanoic acid”, also known as DMPPA, is a chemical compound with the molecular formula C10H17NO5 and a molecular weight of 231.25 g/mol . It has gained significant research interest due to its potential applications.
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H17NO5/c1-10(2,3)9(15)11-6-8(14)16-5-4-7(12)13/h4-6H2,1-3H3,(H,11,15)(H,12,13) . This code provides a standard way to encode the compound’s molecular structure.Aplicaciones Científicas De Investigación
Analgesic Modulation and TRPV1 Antagonism
A series of benzodiazepine derivatives, structurally related to the query compound, demonstrated potential as TRPV1 antagonists, offering insights into novel analgesic compounds with significant aqueous solubility and reduced sedative effects (Liu et al., 2018).
Metal Complex Synthesis
Research on 3-(acetylthioureido)propanoic acid and its metal complexes provides a foundation for understanding ligand-metal interactions, with implications for materials science and coordination chemistry (Kader & Sarhan, 2022).
Water-soluble Resins
A study focused on the synthesis of water-soluble thermo-sensitive resins incorporating tertiary amine oxide substituents for potential application in thermal laser imaging, illustrating the compound's utility in developing novel materials (An et al., 2015).
Stereoisomer Separation
A reverse phase HPLC method was developed for separating stereo isomers of a compound structurally similar to the query, emphasizing the importance of precise analytical techniques in pharmaceutical development (Davadra et al., 2011).
Crystal Structure Analysis
The crystal structure of 3-(2-Acetylanilino)propanoic acid was examined, providing insights into intramolecular hydrogen bonding and potential implications for drug design and molecular engineering (Sparrow et al., 2008).
Safety and Hazards
According to the safety information provided, this compound is classified under GHS05 and GHS07. The hazard statements include H315, H318, and H335, indicating that it can cause skin irritation, serious eye damage, and respiratory irritation. The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle this compound safely.
Propiedades
IUPAC Name |
3-[2-(2,2-dimethylpropanoylamino)acetyl]oxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-10(2,3)9(15)11-6-8(14)16-5-4-7(12)13/h4-6H2,1-3H3,(H,11,15)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGKMIBNIQVSKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC(=O)OCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


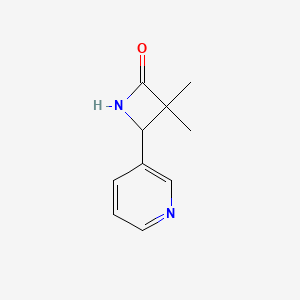
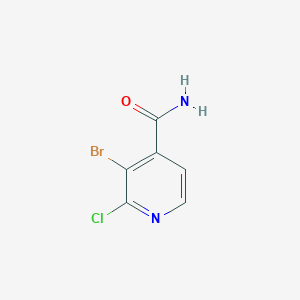


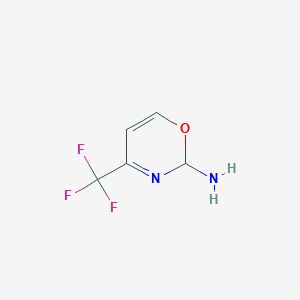

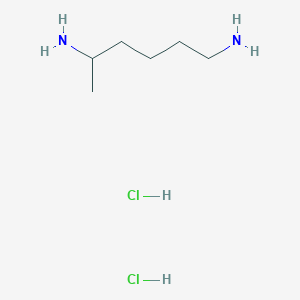
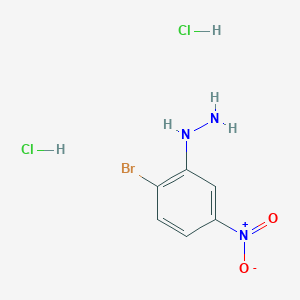
![1-[(Tert-butoxy)carbonyl]-2-(propan-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B1448714.png)
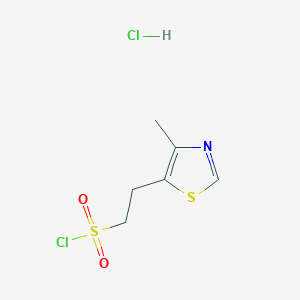
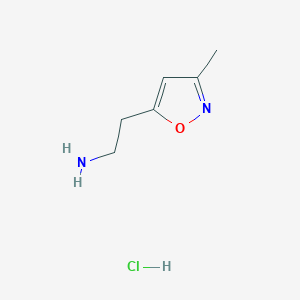
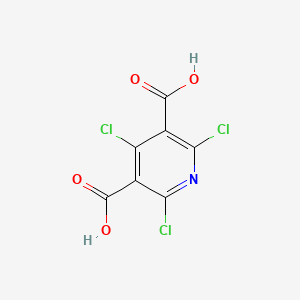
![2,2-dimethyl-N-[4-(trifluoroacetyl)pyridin-3-yl]propanamide](/img/structure/B1448722.png)
![6-bromo-2H,3H-furo[3,2-b]pyridin-3-one hydrochloride](/img/structure/B1448725.png)
